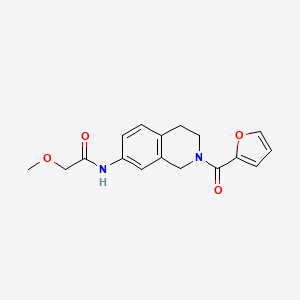

2-(4-Tert-butylbenzenesulfonamido)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The synthesis of a series of N-tert-butyl amides in excellent isolated yields can be achieved via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 .科学研究应用

Synthesis of Polyamides and Polymers : This compound has been utilized in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, offering useful levels of thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

Design of Oxidation Catalysts : It has been used as a substituent in the design of iron phthalocyanine, a potential oxidation catalyst. This compound demonstrates remarkable stability under oxidative conditions, making it suitable for olefins oxidation processes (Işci et al., 2014).

Synthesis of Aromatic Polyamides : In another application, this compound was used for the synthesis of aromatic polyamides based on a bis(ether‐carboxylic acid) or a dietheramine derived from tert‐butylhydroquinone. These polyamides showed good solubility in organic solvents and exhibited high thermal stability (Yang, Hsiao, & Yang, 1999).

Preparation of Methansulfonates of Aromatic Acidamide : This compound has been used in the preparation of methansulfonates of aromatic acidamide. These methansulfonates display interesting physicochemical properties like surface tension, specific gravity, and electroconductivity, making them potentially useful in various industrial applications (Negoro & Suzuki, 1970).

Use in Copper Complexes and Chemical Nucleases : 2-(4-Tert-butylbenzenesulfonamido)benzamide has also been used in the formation of copper complexes which act as chemical nucleases. These complexes are capable of inducing a variety of DNA damages, highlighting their potential in biochemical research (Macías et al., 2006).

Catalysis and Organic Synthesis : In the field of organic chemistry, it has played a role in catalysis, for example, in the oxidation of alcohols to corresponding carbonyl compounds (Matsuo et al., 2003).

Inhibition of Copper Corrosion : This compound has been studied for its corrosion inhibition effects on copper in acidic solutions, showcasing its potential in material science and engineering (Zor et al., 2011).

安全和危害

属性

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-17(2,3)12-8-10-13(11-9-12)23(21,22)19-15-7-5-4-6-14(15)16(18)20/h4-11,19H,1-3H3,(H2,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXMNCSEJPHFCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylbenzenesulfonamido)benzamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)

![3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2357290.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)

![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)

![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)

![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)